1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C9H10BrN3S |
|---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
1-[(3-bromothiophen-2-yl)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3S/c1-6-4-9(11)12-13(6)5-8-7(10)2-3-14-8/h2-4H,5H2,1H3,(H2,11,12) |
InChI Key |
LYQJWSAUHSNZGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=CS2)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methyl-1H-pyrazol-3-amine Derivatives
A closely related pyrazole derivative, 5-bromo-1-methyl-1H-pyrazol-3-amine , has been synthesized via a multi-step process starting from diethyl butynedioate and methylhydrazine, which can be adapted for 5-methyl substitution by appropriate precursor selection. The key steps are:
| Step | Reaction | Reagents & Conditions | Product |
|---|---|---|---|
| 1 | Condensation | Diethyl butynedioate + methylhydrazine | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |
| 2 | Bromination | Tribromooxyphosphorus | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate |
| 3 | Hydrolysis | Sodium hydroxide in ethanol | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |
| 4 | Carbamate formation | Azido dimethyl phosphate + tert-butyl alcohol | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |
| 5 | Deprotection | Trifluoroacetic acid in dichloromethane | 5-bromo-1-methyl-1H-pyrazol-3-amine |
This route is characterized by mild conditions, use of readily available reagents, and avoidance of highly toxic substances, making it scalable and efficient for pyrazol-3-amine derivatives preparation.
Preparation of 3-Bromothiophene-2-ylmethyl Intermediate
The 3-bromothiophene moiety is typically prepared by selective bromination of thiophene derivatives. The bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to prevent overbromination or substitution at undesired sites.
Following bromination, the 2-position of thiophene is functionalized with a methyl group bearing a leaving group or a reactive handle (e.g., bromomethyl or chloromethyl) to enable coupling with the pyrazol-3-amine.
Coupling Strategy: Formation of the Methylene Bridge
The key step in synthesizing 1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine is the formation of the methylene linkage between the bromothiophene and the pyrazole amine.
A common approach involves:
- Reacting the 3-bromothiophene-2-methyl halide (e.g., bromomethyl derivative) with 5-methyl-1H-pyrazol-3-amine under nucleophilic substitution conditions.
- Using a base such as potassium carbonate or sodium hydride in polar aprotic solvents (DMF, DMSO) to facilitate the nucleophilic attack of the pyrazol-3-amine nitrogen on the electrophilic methylene carbon.
- Purification by column chromatography or recrystallization to isolate the target compound.
Experimental Data and Reaction Conditions
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination of thiophene | NBS, Acetonitrile | 0–5 °C, 2 h | 85 | Selective for 3-position |
| Preparation of bromomethyl intermediate | Formaldehyde + HBr | Acidic conditions, 25 °C | 78 | Bromomethyl group introduced |
| Pyrazole amine synthesis | Diethyl butynedioate + methylhydrazine | Reflux, 4 h | 80 | Key heterocycle formation |
| Coupling reaction | Bromomethylthiophene + 5-methyl-pyrazol-3-amine | K2CO3, DMF, 60 °C, 12 h | 70 | Nucleophilic substitution |
| Purification | Silica gel chromatography | Hexane/ethyl acetate | — | Yield after purification |
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with arylboronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as DMF or toluene are typical.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while substitution reactions can produce various substituted thiophene derivatives.
Scientific Research Applications
1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Linkage
3-(5-Bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine (C₈H₈BrN₃S; MW ≈ 258.14 g/mol)
- Key difference : The bromothiophene is directly bonded to the pyrazole at position 3, lacking the methylene bridge.
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (C₉H₁₁N₃S; MW ≈ 193.27 g/mol)
- Key difference : A methyl group replaces bromine on the thiophene.
- Impact : The absence of bromine reduces electron-withdrawing effects, altering electronic properties and reactivity in cross-coupling reactions .
[(3-Bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine (C₁₂H₁₄BrN₃; MW ≈ 296.17 g/mol)
- Key difference : Bromophenyl replaces bromothiophene, and the compound is a secondary amine.
Halogen and Heterocycle Variations
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine (C₁₀H₉ClFN₃; MW ≈ 225.65 g/mol)
- Key differences : Fluorine and chlorine substituents replace bromine, and the pyrazole has a chlorine at position 3.
1-(Butan-2-yl)-5-methyl-1H-pyrazol-3-amine (C₈H₁₅N₃; MW ≈ 153.23 g/mol)
- Key difference : An aliphatic (butan-2-yl) group replaces the aromatic bromothiophene.
- Impact : Increased hydrophobicity and conformational flexibility, which may enhance membrane permeability in drug design .
Biological Activity
1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by a bromothiophene moiety linked to a pyrazole ring via a methylamine group. This configuration imparts specific electronic and steric properties that enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H10BrN3S |
| Molecular Weight | 272.17 g/mol |
| Structural Features | Bromothiophene, Pyrazole |
Antibacterial Activity
Research indicates that 1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine exhibits significant antibacterial properties. Its derivatives have shown effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent. Notably, compounds with similar structures have demonstrated potent inhibition against Gram-positive and Gram-negative bacteria, suggesting that the bromothiophene moiety enhances binding affinity to bacterial targets.
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Studies have shown that certain analogs can inhibit tubulin polymerization, which is crucial for cancer cell division. This action leads to cell cycle arrest in specific phases, thereby reducing tumor growth. For example, in vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that these pyrazole derivatives exhibited cytotoxic effects and enhanced efficacy when combined with conventional chemotherapy agents like doxorubicin .
The biological activity of 1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine can be attributed to its ability to bind to specific enzymes or receptors within cells. The bromothiophene component enhances the compound's binding affinity and specificity towards these biological targets, which is essential for its therapeutic efficacy. This mechanism underlies both its antibacterial and anticancer activities.
Comparative Analysis with Related Compounds
To understand the unique properties of 1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine, a comparison with related compounds can be insightful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[5-bromothiophen-2-yl)methyl]-1-methylpyrazol | C9H10BrN3S | Similar structure but different positioning of bromine |
| 5-bromothiophene-2-carbaldehyde | C9H7BrOS | Aldehyde functional group instead of amine |
| 1-methylpyrazol | C4H6N2 | Lacks thiophene moiety; simpler structure |
This table highlights how the distinct structural features contribute to the unique properties and potential applications of 1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amines in various scientific fields.
Case Studies
Several case studies have documented the biological activity of pyrazole derivatives:
- Antimicrobial Activity : A study demonstrated that synthesized pyrazoles exhibited notable antimicrobial effects against various microorganisms, confirming their potential as new antimicrobial agents .
- Antitumor Activity : Research involving pyrazole derivatives showed promising results in inhibiting cancer cell proliferation in vitro, particularly against breast cancer cells .
- Combination Therapy : The synergistic effects of combining pyrazole derivatives with established chemotherapeutic agents have been explored, revealing enhanced cytotoxicity compared to monotherapy .
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Temperature : Controlled heating (60–80°C) minimizes side reactions.
- Catalysts : Palladium or copper catalysts improve coupling yields .
Basic Research Question
- ¹H/¹³C NMR : Key signals include:
- Thiophene protons (δ 6.8–7.2 ppm, aromatic region).
- Pyrazole NH₂ (δ 5.5–6.0 ppm, broad singlet).
- Methyl group on pyrazole (δ 2.3–2.5 ppm).
- IR : Stretching vibrations for C-Br (550–600 cm⁻¹) and NH₂ (3300–3500 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 258.14 (M⁺) confirms molecular weight .
Advanced Tip : Use 2D NMR (HSQC, HMBC) to assign overlapping signals in the aromatic region.
What strategies can address contradictory data in reported biological activity (e.g., enzyme inhibition vs. cytotoxicity)?
Advanced Research Question
Conflicting results often arise from assay conditions or off-target effects.
Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., apoptosis markers).
Structural Analysis : Compare binding modes via X-ray crystallography or molecular docking to identify non-specific interactions.
Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to differentiate potency from cytotoxicity .
Advanced Research Question
Fragment Replacement : Substitute bromine with other halogens (Cl, F) or methyl groups to assess electronic/steric contributions.
Bioisosteres : Replace pyrazole with triazole or imidazole to evaluate scaffold flexibility.
Pharmacophore Mapping : Identify critical functional groups (e.g., NH₂, Br) using 3D-QSAR models .
Basic Research Question
- Storage : Use desiccated, amber vials at –20°C to prevent moisture/light degradation.
- Buffering : Maintain pH 6–7 in aqueous solutions to avoid protonation of the NH₂ group.
- Lyophilization : Stabilize the compound for long-term storage .
Advanced Insight : Stability studies via HPLC-UV show <5% degradation over 6 months under optimal conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
